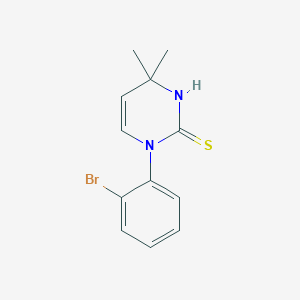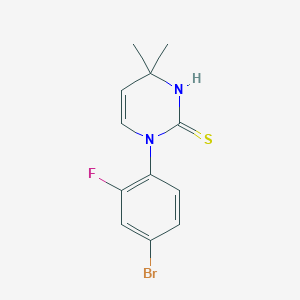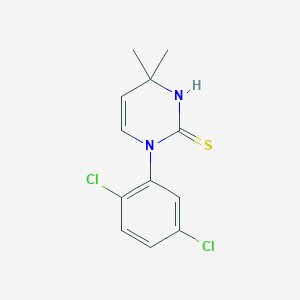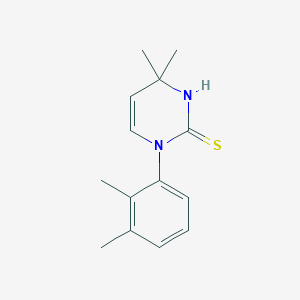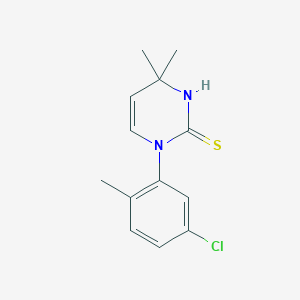
1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
説明
1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (CDMPT) is an organic compound that has recently gained attention in the scientific community due to its potential applications in laboratory experiments and drug research. CDMPT is a relatively small molecule and is composed of nitrogen, sulfur, chlorine, and carbon atoms. It has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for research and development.
科学的研究の応用
Structural and Conformational Studies
The research into dihydropyrimidine derivatives, including those with substitutions similar to 1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, has shown these compounds can exhibit structural features akin to 1,4-dihydropyridine calcium channel blockers. Such compounds, including 1,4-dihydropyrimidines with novel carbamoyl substitutions, have been observed to adopt flattened boat conformations with extended carbamoyl side chains. These structural attributes contribute to their potential as mimics of dihydropyridine calcium channel blockers, highlighting their relevance in the study of calcium channel modulation and related therapeutic applications (Ravikumar & Sridhar, 2005).
Photodissociation and Electrochemical Properties
Investigations into the reduction products of 2-thiopyrimidine derivatives have revealed interesting photodissociation and electrochemical behaviors. Compounds like 4,6-dimethyl-2-thipyrimidine and its 1-methyl derivative undergo reduction in an aqueous medium, leading to the formation of free radicals that dimerize. These dimers can be oxidized electrochemically to regenerate the parent monomers and undergo photodissociation to quantitatively regenerate the parent monomers with high quantum yields. Such findings are significant for understanding the electrochemical and photochemical properties of dihydropyrimidine derivatives, which could have implications in fields such as materials science and photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Synthesis and Biological Activity
The synthesis of dihydropyrimidine derivatives, including those structurally related to 1-(5-Chloro-2-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, has been explored for pharmacological applications. For instance, the synthesis of 2,6-dimethyl-5-phenyl-4-oxo-1,4-dihydropyrimidines and their derivatives has been described, with these compounds exhibiting activities as tranquilizers and antidepressants (Védernikova, Ryabukhin, Haitin, & Simkina, 2010). Additionally, the synthesis of various dihydropyrimidines with potential antihypertensive activity has been reported, providing insights into the structure-activity relationship of these compounds (Rana, Kaur, & Kumar, 2004).
作用機序
Target of Action
Related compounds have been found to interact with the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target, it may be involved in the fatty acid biosynthesis pathway, specifically the elongation cycle of fatty acid synthesis .
Result of Action
If it indeed targets the enoyl-[acyl-carrier-protein] reductase [nadh], it could potentially inhibit the synthesis of fatty acids, which are essential components of the cell membrane and are involved in various cellular functions .
特性
IUPAC Name |
3-(5-chloro-2-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-9-4-5-10(14)8-11(9)16-7-6-13(2,3)15-12(16)17/h4-8H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGYNKZKWOXKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3084254.png)
-amino]acetic acid](/img/structure/B3084261.png)
![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B3084265.png)
-amino]acetic acid](/img/structure/B3084268.png)
![4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084278.png)
